Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II), commonly referred to as copper bis(2,2,6,6-tetramethyl-3,5-heptanedionate) or Cu(TMHD)₂, is a coordination compound of copper in the +2 oxidation state. The molecular formula for this compound is , and it has a molecular weight of 430.08 g/mol. This compound is characterized by its dark violet crystalline appearance and is known for its high purity levels, typically exceeding 99% as confirmed through complexometric titration methods .
Cu(TMHD)₂ is synthesized primarily from copper acetate and 2,2,6,6-tetramethyl-3,5-heptanedione in methanol solution. It falls under the classification of metal-organic compounds and is widely used in materials chemistry and thin-film deposition techniques. Its unique structure allows for controlled reactivity and stability in various applications .
The synthesis of Cu(TMHD)₂ involves the interaction between copper acetate hydrate and 2,2,6,6-tetramethyl-3,5-heptanedione in a methanol solvent. The process typically follows these steps:
Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance spectroscopy (NMR), and electron impact mass spectrometry (EI-MS) are employed to confirm the formation of the compound and analyze its structural properties .
The molecular structure of Cu(TMHD)₂ features a central copper ion coordinated by two bulky 2,2,6,6-tetramethyl-3,5-heptanedionate ligands. The coordination geometry around the copper center is typically square planar or distorted octahedral due to steric hindrance from the large organic ligands.
The ligands contribute significantly to the stability and volatility of the compound, making it suitable for vapor deposition processes .
Cu(TMHD)₂ participates in various chemical reactions primarily as a precursor in metal-organic chemical vapor deposition (MOCVD) processes. In these reactions:
The decomposition mechanism involves the release of organic components while leaving behind metallic copper or oxides. The reaction kinetics can be analyzed using thermogravimetric analysis methods that evaluate activation energies during thermal decomposition .
The mechanism by which Cu(TMHD)₂ acts during deposition processes involves several steps:
The efficiency of this process depends on factors such as temperature control and the presence of reactive gases during deposition .
These properties make Cu(TMHD)₂ an ideal candidate for applications in semiconductor manufacturing and materials science .
Cu(TMHD)₂ is extensively used in:
Its ability to form stable complexes with organic ligands enhances its utility across these fields .
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